![molecular formula C11H19NO3 B1383126 tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1445951-01-8](/img/structure/B1383126.png)

tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Übersicht

Beschreibung

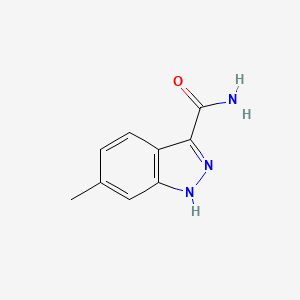

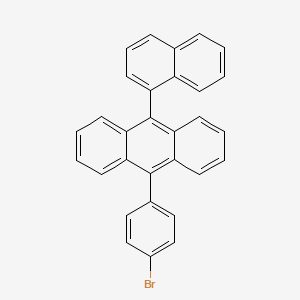

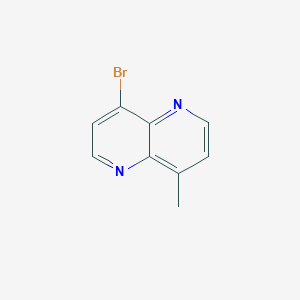

Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound with the following properties:

- Molecular Formula : C<sub>17</sub>H<sub>23</sub>NO<sub>5</sub>

- Molecular Weight : Approximately 325.37 g/mol

- Structural Class : Bicyclic compound containing an azabicyclo[3.1.0]hexane ring system

- Functional Groups : Tert-butyl group, hydroxymethyl group, and carboxylate group

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is as follows:

- Starting Material : Begin with tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate.

- Reaction : React the starting material with an organic base (e.g., NaHCO<sub>3</sub>) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) to form the desired tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate.

- Purification : Purify the crude product using silica gel column chromatography.

Molecular Structure Analysis

The crystal structure of tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has been determined. It crystallizes in the monoclinic space group P2<sub>1</sub> with the following parameters:

- Unit Cell Dimensions : a = 6.0479 Å, b = 9.7032 Å, c = 14.711 Å, β = 94.174°

- Molecular Conformation : The compound adopts a specific conformation due to the bicyclic ring system and substituents.

- Intermolecular Interactions : Notably, H⋯H contacts contribute significantly to the overall surface area.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and acid-base reactions. Further studies are needed to explore its reactivity.

Physical And Chemical Properties Analysis

- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

- Appearance : Pale yellow viscous liquid

Wissenschaftliche Forschungsanwendungen

-

Crystallography and Structural Chemistry

- The compound “tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate” has been studied for its crystal structure . The study provides a detailed description of the molecular structure, atomic coordinates, and displacement parameters .

- The methods used in this study include X-ray diffraction with Mo Kα radiation, and the data was processed using various software like CAD4, SIR2014, SHELX, and WinGX/ORTEP .

- The results of the study provide a comprehensive understanding of the crystal structure of the compound, which can be useful in further studies related to its properties and applications .

-

Organic Chemistry and Drug Synthesis

- A compound with a similar structure, “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized and characterized .

- The synthesis process started from commercially available 4-bromo-1H-indole and used simple reagents . The newly synthesized compounds were characterized by spectral data .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These indole derivatives are known to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Safety And Hazards

- Safety Precautions : Handle with care in a well-ventilated area. Use appropriate personal protective equipment.

- Hazard Information : No specific hazards reported, but standard laboratory precautions apply.

Zukünftige Richtungen

Future research should focus on:

- Elucidating the biological activity and potential applications of this compound.

- Investigating its pharmacological properties.

- Exploring modifications to enhance its stability or reactivity.

Eigenschaften

IUPAC Name |

tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSRZTLSBWIBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C1(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

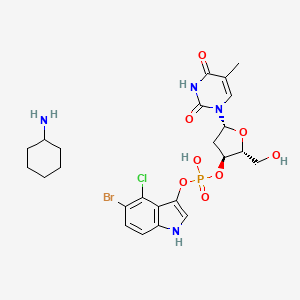

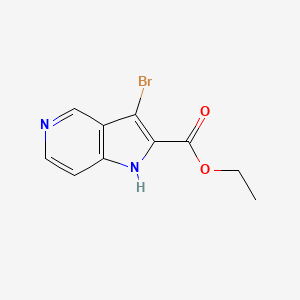

![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)